Product packaging for 6-Methoxy-3-pyridinebutanal(Cat. No.:)

6-Methoxy-3-pyridinebutanal

Cat. No.: B13588726
M. Wt: 179.22 g/mol
InChI Key: ZVQJDNSHXMIJQM-UHFFFAOYSA-N
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Description

6-Methoxy-3-pyridinebutanal is a chemical intermediate of significant interest in organic synthesis and pharmaceutical research. While specific studies on this exact compound are limited, its structure suggests it is a versatile precursor for constructing more complex molecules. The methoxypyridine moiety is a common feature in compounds with various biological activities . The butanal side chain provides a reactive handle for further chemical transformations, such as condensation reactions to form new carbon-carbon bonds or reduction to generate alcohols for subsequent derivatization . This compound is structurally related to other valuable intermediates, such as 6-Methoxy-3-pyridinecarboxaldehyde, which is recognized as a key building block in developing innovative drugs and functional materials . Similarly, pyridine derivatives are frequently employed in synthesizing antimalarial agents and other active pharmaceutical ingredients (APIs). Researchers may utilize this compound in projects aimed at discovering new therapeutic agents or functional organic materials. Its application is strictly for research and development purposes in laboratory settings. Handling and Safety: This product is intended for research use only (RUO) and is not classified as a drug, cosmetic, or for human or veterinary use. As with all chemicals of this nature, proper safety protocols must be followed. It should be stored in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources . Researchers should consult the relevant Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B13588726 6-Methoxy-3-pyridinebutanal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

4-(6-methoxypyridin-3-yl)butanal

InChI

InChI=1S/C10H13NO2/c1-13-10-6-5-9(8-11-10)4-2-3-7-12/h5-8H,2-4H2,1H3

InChI Key

ZVQJDNSHXMIJQM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)CCCC=O

Origin of Product

United States

Research Landscape and Contextualization of 6 Methoxy 3 Pyridinebutanal

Significance in Contemporary Organic Synthesis and Pyridine (B92270) Chemistry

The pyridine ring is a fundamental heterocyclic aromatic organic compound that is a cornerstone of modern organic chemistry. sigmaaldrich.comglpbio.com Its derivatives are integral to a vast array of applications, from pharmaceuticals and agrochemicals to materials science. sigmaaldrich.comglpbio.com The presence of the nitrogen atom in the pyridine ring imparts distinct electronic properties and reactivity compared to its carbocyclic analog, benzene. evitachem.comchemsrc.com This makes pyridine and its derivatives, including 6-Methoxy-3-pyridinebutanal, valuable building blocks in the synthesis of more complex molecules. sigmaaldrich.com

The methoxy (B1213986) group at the 6-position and the butanal chain at the 3-position of the pyridine ring in this compound offer multiple sites for chemical modification. The aldehyde functional group, in particular, is a versatile handle for a wide range of organic transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. This functional group makes the compound a potentially valuable intermediate in the synthesis of more elaborate molecular architectures. While specific synthetic applications of this compound are not extensively documented in publicly available literature, the reactivity of its constituent functional groups suggests its utility in the construction of diverse chemical libraries.

Historical Perspective of Pyridinebutanal Derivatives Research

The history of pyridine chemistry dates back to the 19th century, with its initial isolation from coal tar. glpbio.com The first synthesis of a heteroaromatic compound was achieved in 1876 by William Ramsay, who synthesized pyridine from acetylene (B1199291) and hydrogen cyanide. ossila.com Over the decades, the development of synthetic methodologies for pyridine derivatives has been a major focus of organic chemistry research.

Current Research Frontiers Involving Aldehyde and Pyridine Scaffolds

Modern research continues to uncover new applications for molecules containing both aldehyde and pyridine functionalities. The development of novel catalytic systems for the selective functionalization of pyridines remains an active area of investigation. These methods aim to introduce various substituents onto the pyridine ring with high efficiency and regioselectivity, which is crucial for creating diverse molecular libraries for drug discovery and materials science.

The aldehyde group is a key player in numerous contemporary synthetic strategies. Its ability to participate in a wide array of reactions makes it a valuable synthon. Research is ongoing to develop milder and more efficient methods for transformations involving aldehydes, such as C-H functionalization and asymmetric catalysis. The combination of a pyridine scaffold with an aldehyde group, as seen in this compound, places it at the intersection of these exciting research frontiers. The potential for this compound to be utilized in multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials, is a particularly promising avenue for future exploration. acs.org

Interdisciplinary Research Implications in Chemical Sciences

The structural motifs present in this compound have implications that extend beyond traditional organic synthesis. In medicinal chemistry, pyridine derivatives are found in a wide range of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, and anticancer properties. wiley-vch.dedss.go.th The methoxy-substituted pyridine core, in particular, is a common feature in many biologically active compounds. The butanal side chain offers a linker for attaching the pyridine core to other molecular fragments, a common strategy in drug design.

Furthermore, pyridine-containing compounds are being explored in materials science for applications in areas such as organic light-emitting diodes (OLEDs) and as ligands in coordination chemistry. The specific properties of this compound in these areas have yet to be reported, but the presence of both a heteroaromatic ring and a reactive aldehyde group suggests potential for the development of novel functional materials. The interdisciplinary nature of research into pyridine-based compounds ensures that molecules like this compound will continue to be of interest to a broad range of chemical scientists.

Advanced Synthetic Methodologies for 6 Methoxy 3 Pyridinebutanal

Retrosynthetic Analysis and Strategic Disconnections for 6-Methoxy-3-pyridinebutanal

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. icj-e.org The key to this process is the identification of strategic bonds for "disconnection," which correspond to reliable and well-established chemical reactions. amazonaws.comub.edu

For this compound (I), the primary functional group is the aldehyde. A logical primary disconnection is at the C-C bond between the pyridine (B92270) ring and the butanal side chain (Figure 1, Path A). This disconnection leads to a pyridyl nucleophile synthon and an electrophilic four-carbon aldehyde equivalent. A more practical disconnection, however, involves functional group interconversion (FGI) of the aldehyde to a more stable precursor, such as an alcohol or an acetal (B89532), which can be oxidized in the final step of the synthesis.

Another strategic disconnection can be made within the butanal side chain itself (Figure 1, Path B). For instance, a disconnection alpha-beta to the aldehyde (after FGI to an ester or other carbonyl group) suggests an aldol-type reaction or a Michael addition.

Figure 1: Retrosynthetic Analysis of this compound

Generated code

In this schematic, M represents a metal (e.g., Li, MgX) for a nucleophilic pyridyl species, and X, Y, Z represent appropriate leaving groups or functional groups for the corresponding synthetic equivalents.

Classical and Contemporary Synthetic Routes to this compound

The synthesis of this compound can be approached through both linear and convergent strategies.

Multi-Step Linear Syntheses of this compound

A plausible linear synthesis commences with a readily available substituted pyridine. A hypothetical route could start from 6-methoxy-3-bromopyridine. This approach involves the sequential construction of the butyl side chain followed by the introduction or unmasking of the aldehyde functionality.

One potential pathway involves a Grignard reaction between 6-methoxy-3-pyridylmagnesium bromide and a protected 4-halobutanal equivalent, such as 2-(3-bromopropyl)-1,3-dioxolane. The final step would be the deprotection of the acetal under acidic conditions to reveal the aldehyde. wiley-vch.de

Table 1: Hypothetical Linear Synthesis of this compound

StepStarting MaterialReagents and ConditionsIntermediate/Product
16-Methoxy-3-bromopyridinei) Mg, THF; ii) 2-(3-bromopropyl)-1,3-dioxolane2-(3-(6-methoxypyridin-3-yl)propyl)-1,3-dioxolane
22-(3-(6-methoxypyridin-3-yl)propyl)-1,3-dioxolaneaq. HCl, AcetoneThis compound

Convergent Synthetic Strategies for this compound

For example, a Suzuki or Stille coupling reaction could be employed. Starting from 6-methoxy-3-bromopyridine and a suitable boronic ester or organostannane derivative of butanal (with the aldehyde group protected), the two fragments can be joined.

Table 2: Hypothetical Convergent Synthesis via Suzuki Coupling

Fragment A SynthesisStarting MaterialReagents and ConditionsProduct
14-Penten-1-oli) TBDMSCl, Imidazole; ii) O3, then Me2S4-(tert-butyldimethylsilyloxy)butanal
24-(tert-butyldimethylsilyloxy)butanali) Pinacol (B44631), cat. Iridium complex; ii) B2Pin22-(4-(tert-butyldimethylsilyloxy)butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Fragment B 6-Methoxy-3-bromopyridine
Coupling Step Fragment A + Fragment BPd(PPh3)4, K2CO3, Toluene/H2O4-(6-methoxypyridin-3-yl)butan-1-ol (after desilylation)
Final Step 4-(6-methoxypyridin-3-yl)butan-1-olPCC, CH2Cl2This compound

Chemo- and Regioselective Synthesis of this compound

Achieving chemo- and regioselectivity is crucial when dealing with polyfunctional molecules. In the synthesis of this compound, the reactivity of the pyridine ring and the side chain must be carefully managed.

For instance, in the lithiation of 6-methoxypyridine, the position of deprotonation is directed by the methoxy (B1213986) group. However, subsequent reactions must be controlled to avoid undesired side reactions. The choice of organometallic reagent and reaction conditions can significantly influence the regioselectivity of the C-C bond formation. rsc.orgnih.govresearchgate.netmdpi.commdpi.com

When introducing the butanal side chain, the use of protecting groups for the aldehyde functionality is a key chemoselective strategy. Acetal protection is a common and effective method to prevent the aldehyde from undergoing undesired reactions during the coupling or chain-building steps. wiley-vch.de

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.gov These principles can be applied to the synthesis of this compound.

Solvent-Free Reaction Methodologies for this compound

While no specific solvent-free synthesis for this compound has been reported, general methodologies for related transformations can be considered. For instance, certain coupling reactions and cyclization reactions can be performed under solvent-free conditions, often with microwave or thermal promotion. researchgate.net The final oxidation of the corresponding alcohol to the aldehyde could potentially be achieved using a solid-supported oxidizing agent, which would simplify purification and reduce solvent waste. The exploration of such solvent-free conditions for the key bond-forming steps in the synthesis of this compound remains a viable area for future research.

Catalytic Pathways in this compound Production

The formation of the carbon-carbon bond between the pyridine ring and the four-carbon side chain, along with the subsequent manipulation of the functional group to yield the final aldehyde, is central to the synthesis. Modern catalytic methods offer high selectivity and efficiency for these transformations. The primary pathways involve palladium-catalyzed cross-coupling reactions, catalytic hydrogenation, and subsequent oxidation.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a cornerstone reaction for creating the C(sp²)-C(sp³) bond required in this compound. nih.gov This pathway typically involves the reaction of a halo-pyridine with a suitable organoboron reagent. A plausible route starts with a 3-halo-6-methoxypyridine (e.g., 3-bromo- (B131339) or 3-chloro-6-methoxypyridine) and couples it with a boron reagent containing the four-carbon chain.

A representative Suzuki-Miyaura coupling scheme is as follows:

Reactants : 3-Bromo-6-methoxypyridine and (4,4-diethoxybutyl)boronic acid pinacol ester. The diethoxyacetal group serves as a protected form of the aldehyde.

Catalyst System : A palladium(II) precatalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or a preformed palladium-ligand complex like XPhos-Pd-G3 is commonly used. sigmaaldrich.com These are reduced in situ to the active Pd(0) species. rsc.org

Ligand : A bulky, electron-rich phosphine (B1218219) ligand, such as XPhos or SPhos, is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

Base : An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to activate the boronic ester.

Solvent : A mixture of an organic solvent (e.g., toluene, dioxane) and water is often employed.

The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the halo-pyridine, transmetalation with the boronate complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. After the coupling reaction, the acetal protecting group is removed under mild acidic conditions to reveal the final butanal functionality.

Catalytic Hydrogenation: An alternative strategy involves forming the pyridine-side chain bond via a different cross-coupling reaction, such as a Sonogashira coupling, followed by hydrogenation. This route would couple a 3-halo-6-methoxypyridine with a terminal alkyne like 4-butyn-1-ol. The resulting alkynylpyridine intermediate is then subjected to catalytic hydrogenation to saturate the triple bond.

Hydrogenation Catalyst : Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the complete reduction of an alkyne to an alkane. d-nb.info

Reaction Conditions : The reaction is typically carried out under an atmosphere of hydrogen gas (H₂) in a solvent such as ethanol (B145695) or ethyl acetate. d-nb.info This method selectively reduces the alkyne without affecting the aromatic pyridine ring. rsc.orgscholaris.ca

Following hydrogenation, the primary alcohol (6-methoxy-3-pyridinebutanol) must be oxidized to the target aldehyde, this compound. Mild oxidation conditions, for example using a Swern or Dess-Martin periodinane oxidation, are necessary to prevent over-oxidation to the carboxylic acid.

Table 1: Comparison of Key Catalytic Steps

Catalytic Step Catalyst Example Key Reactants Purpose
Suzuki-Miyaura Coupling Pd(OAc)₂ / XPhos 3-Halo-6-methoxypyridine, Butylboronic ester Forms the C-C bond between the ring and side chain.
Sonogashira Coupling PdCl₂(PPh₃)₂ / CuI 3-Halo-6-methoxypyridine, 4-Butyn-1-ol Forms a C-C triple bond as a precursor to the side chain.
Hydrogenation 10% Pd/C 6-Methoxy-3-pyridinebutynol Saturates the side-chain triple bond to a single bond. d-nb.info

| Oxidation | Dess-Martin Periodinane | 6-Methoxy-3-pyridinebutanol | Converts the terminal alcohol to the final aldehyde. |

Atom Economy and Sustainability Metrics for this compound Synthesis

Green chemistry principles are increasingly integral to modern synthetic design, with a focus on minimizing waste and environmental impact. nih.gov Metrics such as Atom Economy (AE), Process Mass Intensity (PMI), and the Environmental Factor (E-Factor) are used to quantify the sustainability of a synthetic route. researchgate.netmygreenlab.orgmdpi.com

Atom Economy (AE): Defined by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.

Hydrogenation : This step is highly atom-economical, as all atoms of the hydrogen molecule are incorporated into the product, generating no byproducts.

[2+2+2] Cycloadditions : A hypothetical but highly atom-economical approach to the core structure would be a transition-metal-catalyzed [2+2+2] cycloaddition of a nitrile with two alkyne molecules to construct the pyridine ring itself. rsc.org This method, if applicable, would have a near-perfect atom economy.

Sustainability of Catalysts: The use of palladium, a precious and toxic heavy metal, presents sustainability challenges. mdpi.com Key considerations include:

Metal Leaching : Minimizing palladium contamination in the final product is critical, especially for pharmaceutical applications, requiring energy-intensive purification steps.

Table 2: Theoretical Atom Economy for Key Reaction Types

Reaction Type General Equation Atom Economy (%) Notes
Suzuki-Miyaura Coupling R¹-Br + R²-B(OR)₂ → R¹-R² < 50% Generates stoichiometric salt and boron byproducts. mdpi.com
Hydrogenation R-C≡C-R' + 2H₂ → R-CH₂CH₂-R' 100% All reactant atoms are incorporated into the product.
[2+2+2] Cycloaddition R-C≡N + 2 HC≡CH → Pyridine Derivative 100% Theoretical reaction for forming the pyridine ring with maximum efficiency. rsc.org

| Dess-Martin Oxidation | R-CH₂OH → R-CHO | < 30% | Generates large amounts of high molecular weight byproducts. |

Novel Precursors and Starting Materials for this compound Synthesis

The choice of starting materials significantly impacts the efficiency, cost, and novelty of a synthetic route. While classical precursors like halogenated pyridines are common, research into alternative starting materials aims to improve accessibility and sustainability.

Classical Precursors: The most straightforward starting materials are derivatives of 6-methoxypyridine, such as 3-bromo-6-methoxypyridine or 3-chloro-6-methoxypyridine. These compounds provide a stable scaffold onto which the butanal side chain can be installed via cross-coupling reactions. Another approach involves starting with a more easily functionalized pyridine, like 2-chloro-6-methoxypyridine, and introducing a boronic acid group at the 3-position via directed ortho-metalation. nih.gov

Novel Chemical Precursors: More advanced synthetic strategies build the pyridine ring from acyclic precursors or use less common functional groups as coupling handles.

1,4-Oxazinones : These heterocyclic compounds can serve as versatile precursors for the synthesis of highly substituted pyridines through rearrangement and condensation reactions. acs.org

Heteroaryl Fluorosulfates : As alternatives to triflates, aryl fluorosulfates can be used as efficient coupling partners in Suzuki reactions. They are derived from readily available phenols and are considered more atom-efficient and economically viable. nih.gov

[2+2+2] Cycloaddition Precursors : This powerful strategy involves the cobalt- or rhodium-catalyzed cycloaddition of nitriles and alkynes to construct the pyridine ring from simple, non-cyclic building blocks, offering high atom economy and convergence. rsc.org

Maleate-Derived Blocking Groups : For direct C-H functionalization, a longstanding challenge is controlling regioselectivity. A novel approach uses a simple blocking group derived from maleic acid to temporarily block the C-2 and C-6 positions of pyridine, enabling exquisite control for Minisci-type alkylation at the C-4 position. nih.gov While not directly applicable to C-3 functionalization, this principle highlights the innovation in precursor design.

Biocatalytic Precursors: Biocatalysis offers a green alternative for producing functionalized chemical intermediates. openaccessjournals.com

Whole-Cell Biocatalysis : Recombinant microorganisms can be engineered to perform specific chemical transformations. For example, a one-pot biocatalytic process has been demonstrated for the synthesis of 2,6-bis(hydroxymethyl)pyridine from the naturally occurring and inexpensive precursor 2,6-lutidine. rsc.org This approach eliminates the need for harsh chemical oxidants and reductants. Such a biocatalytically produced functionalized pyridine could serve as a novel precursor for further elaboration into this compound.

Enzymatic Synthesis : Isolated enzymes, developed through directed evolution, can offer outstanding chemo-, regio-, and stereoselectivity, often under mild, aqueous conditions. acs.orgresearchgate.net Hydroxylating enzymes, for instance, could be used to introduce hydroxyl groups onto a pyridine scaffold, providing a handle for further functionalization.

Process Optimization and Scale-Up Considerations for this compound Synthesis

Translating a laboratory-scale synthesis to industrial production requires rigorous optimization of reaction parameters to ensure safety, efficiency, cost-effectiveness, and product quality. numberanalytics.commdpi.com For a multi-step synthesis involving catalytic reactions, each step presents unique challenges.

Optimization of Suzuki-Miyaura Coupling: Scaling up palladium-catalyzed cross-coupling reactions is a well-studied but complex task. nih.govacs.orgresearchgate.net

Catalyst Loading and Turnover : A primary goal is to minimize the loading of the expensive palladium catalyst (often to ppm levels) while maximizing its turnover number. This involves selecting highly active catalyst systems and ensuring reaction conditions prevent catalyst decomposition. nih.gov

Control of Exotherms : The reaction between the organoboron reagent and the base can be exothermic. On a large scale, this heat generation must be carefully controlled through slow addition of reagents or efficient cooling to prevent temperature spikes that could degrade the catalyst and generate impurities. acs.org

Phase Transfer and Mixing : In biphasic systems, efficient mixing is critical to ensure adequate mass transfer between the aqueous and organic phases. Poor mixing can lead to slow or incomplete reactions.

Impurity Profile : The purity of starting materials is paramount, as impurities can poison the catalyst or lead to difficult-to-remove side products. numberanalytics.com Rigorous control and analysis of raw materials are essential.

Optimization of Hydrogenation: Catalytic hydrogenation on a large scale carries significant safety risks associated with flammable solvents and hydrogen gas under pressure.

Reactor Technology : Continuous-flow reactors are increasingly favored over batch reactors for large-scale hydrogenations. d-nb.info They offer superior heat and mass transfer, better control over reaction parameters, and a smaller reaction volume at any given time, which significantly improves safety.

Catalyst Selection and Deactivation : The choice of catalyst (e.g., Pd/C, Rh/C) and support can influence selectivity and activity. Catalyst deactivation over time is a concern and requires monitoring and potential regeneration or replacement strategies. d-nb.info

Work-up and Purification: On a large scale, purification becomes a major contributor to cost and waste.

Palladium Removal : The final active pharmaceutical ingredient (API) intermediate must meet strict limits for residual palladium. This often requires treatment with specialized scavengers, activated carbon, or multiple crystallization steps.

Solvent Selection : Solvents are chosen not only for their performance in the reaction but also for their environmental impact, safety, and ease of recovery and recycling.

Table 3: Key Parameters for Scale-Up of a Suzuki-Miyaura Coupling Step

Parameter Laboratory Scale Industrial Scale Consideration Optimization Goal
Catalyst Loading 1-5 mol% < 0.1 mol% (often ppm) Minimize cost and residual metal contamination. nih.gov
Reagent Addition All at once Slow, controlled addition Manage exotherms and maintain optimal concentration profiles. acs.org
Temperature Control External oil bath Jacketed reactor with automated cooling Prevent catalyst degradation and side reactions. numberanalytics.com
Mixing Magnetic stir bar Overhead mechanical stirrer Ensure efficient phase transfer and homogeneity.
Purification Flash chromatography Crystallization, extraction, scavenger resins Minimize solvent waste and maximize throughput.

| Atmosphere | Nitrogen balloon | Nitrogen-purged reactor | Ensure inert conditions to protect the air-sensitive catalyst. sigmaaldrich.com |

Chemical Reactivity and Transformational Chemistry of 6 Methoxy 3 Pyridinebutanal

Reactions of the Pyridine (B92270) Ring in 6-Methoxy-3-pyridinebutanal

Metal-Catalyzed Coupling Reactions Involving the Pyridine Moiety of this compound

The pyridine ring of this compound can participate in various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the activation of a C-X bond (where X is a halide or triflate) on the pyridine ring by a transition metal catalyst, most commonly palladium, followed by reaction with a suitable coupling partner.

Suzuki-Miyaura cross-coupling is a widely used method for forming C-C bonds. mdpi.comnih.gov In the context of pyridine-containing molecules, this reaction typically involves the coupling of a halopyridine with an organoboron reagent in the presence of a palladium catalyst and a base. For instance, 2-chloro-6-methoxypyridine can be lithiated and treated with triisopropylborate to form 6-chloro-2-methoxypyridin-3-ylboronic acid. dergipark.org.tr This boronic acid can then be used in Suzuki reactions with various heteroaryl halides to create new heterobiaryls. dergipark.org.tr The success of these couplings is often dependent on the specific ligands used to stabilize the palladium catalyst. mdpi.com

While the direct application to this compound is not explicitly detailed in the provided search results, the reactivity of the 6-methoxypyridine core is well-established. For example, 5-bromo-2-methoxypyridine has been successfully used as a coupling partner in Suzuki reactions. dergipark.org.tr This suggests that a halogenated derivative of this compound could similarly undergo such transformations. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these reactions. mdpi.comresearchgate.net

Reactivity of the Methoxy (B1213986) Group in this compound

Beyond demethylation, the methoxy group can be involved in other functional group interconversions. While direct displacement of the methoxy group is challenging due to the strength of the C-O bond, it can be activated to become a better leaving group. For example, conversion to a sulfonate ester (e.g., tosylate or mesylate) can facilitate nucleophilic substitution. ub.edu However, such transformations on an electron-rich pyridine ring can be complex.

A more common strategy involves the conversion of the corresponding hydroxyl group (obtained after demethylation) into other functionalities. The resulting pyridinol can be converted to halides (Cl, Br, I) using various reagents, which can then participate in a wide range of nucleophilic substitution and cross-coupling reactions. ub.edu This two-step sequence of demethylation followed by functionalization of the hydroxyl group provides a versatile route to a variety of derivatives.

Cyclization Reactions Initiated by this compound

The bifunctional nature of this compound, possessing both a nucleophilic pyridine nitrogen (after potential activation) and an electrophilic aldehyde, makes it a potential precursor for cyclization reactions to form fused ring systems. Intramolecular reactions can lead to the formation of new heterocyclic structures. For instance, under certain conditions, the aldehyde group could react with a suitably positioned nucleophile on a side chain attached to the pyridine ring.

While specific examples of cyclization reactions starting directly from this compound are not prevalent in the provided search results, related chemistries suggest possibilities. For example, Povarov reactions, which are three-component imino Diels-Alder reactions, can be used to synthesize quinoline derivatives from anilines, aldehydes, and activated alkenes. mdpi.com This highlights the potential for the aldehyde functionality to participate in cycloaddition-type reactions. Additionally, electrophilic cyclizations of substituted pyridines are known to produce fused systems like azaindoles. chemrxiv.org The reactivity of the pyridine ring and the aldehyde in this compound could potentially be harnessed in similar intramolecular cyclization strategies to construct novel polycyclic frameworks.

Design, Synthesis, and Characterization of 6 Methoxy 3 Pyridinebutanal Derivatives and Analogues

Structural Modifications of the Aldehyde Chain in 6-Methoxy-3-pyridinebutanal Derivatives

The aldehyde functional group in this compound is a versatile handle for a variety of chemical transformations. These modifications can alter the reactivity, polarity, and steric profile of the molecule.

The carbonyl carbon of an aldehyde is electrophilic and susceptible to nucleophilic attack, leading to a range of addition reactions. wikipedia.org Common transformations include oxidation, reduction, and carbon-carbon bond formation.

Oxidation and Reduction: The aldehyde can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. These transformations significantly alter the electronic and hydrogen-bonding properties of the side chain.

Chain Elongation and Branching: The butanal chain can be extended or branched through various synthetic methodologies. Aldol (B89426) condensation and related reactions can introduce β-hydroxy carbonyl moieties, which can be further manipulated. studymind.co.uk Wittig-type reactions allow for the introduction of double bonds, which can then be subjected to further functionalization. The addition of organometallic reagents, such as Grignard or organolithium reagents, to the aldehyde provides a direct route to secondary alcohols with extended carbon chains. wikipedia.org

Formation of Acetals and Imines: The aldehyde can be protected or converted to other functional groups through reactions with alcohols and amines to form acetals and imines, respectively. These derivatives can exhibit different stability and reactivity profiles.

Below is an interactive data table summarizing potential modifications of the aldehyde chain and their expected impact on the molecule's properties.

Modification Type Reagents Product Functional Group Potential Impact on Properties
OxidationKMnO4, H2CrO4Carboxylic AcidIncreased polarity, hydrogen bond donor/acceptor
ReductionNaBH4, LiAlH4Primary AlcoholIncreased polarity, hydrogen bond donor
Cyanohydrin FormationKCN, H+α-HydroxynitrileIncreased chain length, precursor for other groups
Acetal (B89532) FormationR'OH, H+AcetalProtection of aldehyde, decreased reactivity
Imine FormationR'NH2ImineAltered electronic properties, potential for further reaction
Wittig ReactionPh3P=CHR'AlkeneChain elongation, introduction of rigidity
Grignard ReactionR'MgBrSecondary AlcoholChain elongation, introduction of a chiral center

Functionalization and Substitution on the Pyridine (B92270) Ring of this compound Derivatives

The pyridine ring is an electron-deficient heterocycle, which influences its reactivity towards substitution reactions. The existing methoxy (B1213986) and butanal substituents will direct incoming groups to specific positions on the ring. The methoxy group at the 6-position is an ortho, para-director and activating for electrophilic aromatic substitution, while the butanal group at the 3-position is a meta-director and deactivating. However, due to the electron-deficient nature of the pyridine ring, electrophilic substitution is generally difficult. wikipedia.org

Nucleophilic aromatic substitution (SNAr) is more common for pyridines, especially with the presence of electron-withdrawing groups or at positions activated by the ring nitrogen (positions 2, 4, and 6). uoanbar.edu.iq

Electrophilic Substitution: Under harsh conditions, electrophilic substitution such as nitration or halogenation might be possible. The directing effects of the existing substituents would likely favor substitution at the 5-position.

Nucleophilic Substitution: The introduction of a good leaving group, such as a halogen, on the pyridine ring would facilitate nucleophilic substitution with various nucleophiles like amines, alkoxides, and thiols.

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions, offer powerful tools for the functionalization of the pyridine ring. These reactions typically require the pre-functionalization of the ring with a halogen or a boronic acid/ester. For instance, a bromo-derivative of this compound could be coupled with a variety of partners to introduce new carbon-carbon or carbon-heteroatom bonds.

The following table illustrates potential functionalization of the pyridine ring.

Reaction Type Position Reagents Introduced Group Expected Outcome
Nitration5HNO3, H2SO4-NO2Introduction of a strong electron-withdrawing group
Bromination5Br2, oleum-BrPrecursor for cross-coupling reactions
Suzuki Coupling2, 4, or 5R'-B(OR)2, Pd catalyst-R' (Aryl, Alkyl)Formation of C-C bonds
Buchwald-Hartwig2, 4, or 5R'2NH, Pd catalyst-NR'2Formation of C-N bonds

Exploration of Methoxy Group Analogues in this compound Derivatives

The methoxy group at the 6-position plays a significant role in modulating the electronic properties of the pyridine ring. Replacing this group with other alkoxy or functional groups can fine-tune these properties. The synthesis of such analogues typically involves the nucleophilic aromatic substitution of a precursor with a suitable leaving group at the 6-position, such as a chloro or bromo substituent. semanticscholar.orgresearchgate.net

Alkoxy Analogues: A range of alkoxy analogues can be prepared by reacting a 6-halo-3-pyridinebutanal derivative with different sodium or potassium alkoxides. This allows for the investigation of steric and electronic effects of the alkoxy chain.

Thioether Analogues: Similarly, reaction with thiolates can yield thioether analogues, which have different electronic and coordination properties compared to their oxygen counterparts.

Amino Analogues: The introduction of amino groups can be achieved through reactions with amines, often catalyzed by a transition metal. These analogues introduce a hydrogen bond donor and a basic site.

This table provides examples of methoxy group analogues and the reagents for their synthesis.

Analogue Type Reagent Resulting Functional Group Potential Influence on Properties
EthoxySodium ethoxide-OCH2CH3Increased lipophilicity
IsopropoxySodium isopropoxide-OCH(CH3)2Increased steric bulk
PhenoxySodium phenoxide-OPhIntroduction of an aromatic ring
MethylthioSodium thiomethoxide-SCH3Altered electronic properties, potential metal coordination site
DimethylaminoDimethylamine, Pd catalyst-N(CH3)2Increased basicity, hydrogen bond acceptor

Structure-Reactivity Relationships in this compound Derivatives

The systematic modifications described in the previous sections allow for the establishment of structure-reactivity relationships (SRRs). By correlating the structural changes with observed chemical reactivity, a deeper understanding of the molecule's behavior can be achieved.

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the pyridine ring significantly impacts the nucleophilicity of the ring nitrogen and the reactivity of the aldehyde. For instance, an EWG on the pyridine ring would decrease the basicity of the nitrogen but could increase the electrophilicity of the aldehyde carbonyl carbon. The electronic nature of the methoxy group analogue also plays a crucial role; for example, a thioether is generally less electron-donating than an ether.

Steric Effects: The size of the substituents on the pyridine ring and the alkoxy group can influence the accessibility of the reactive centers. Bulky groups near the aldehyde or the pyridine nitrogen can hinder reactions at these sites.

The following table outlines predicted reactivity trends based on substituent effects.

Substituent Type on Pyridine Ring Effect on Pyridine Nitrogen Basicity Effect on Aldehyde Electrophilicity Example Substituent
Strong Electron-Donating GroupIncreaseDecrease-NH2, -OR
Weak Electron-Donating GroupSlight IncreaseSlight Decrease-CH3
Weak Electron-Withdrawing GroupSlight DecreaseSlight Increase-Cl, -Br
Strong Electron-Withdrawing GroupDecreaseIncrease-NO2, -CN

Conformationally Restricted Analogues of this compound

To investigate the role of conformational flexibility of the butanal side chain on the molecule's properties, conformationally restricted analogues can be designed and synthesized. Restricting the conformation can lead to a more defined three-dimensional structure.

Cyclization Strategies: One common approach is to incorporate the butanal chain into a cyclic system. This can be achieved through intramolecular reactions such as aldol condensation or cyclization reactions involving functional groups introduced onto the side chain. For example, converting the aldehyde to an alkene via a Wittig reaction, followed by the introduction of another functional group on the pyridine ring, could set the stage for a ring-closing metathesis reaction.

Introduction of Rigid Linkers: The flexibility of the butanal chain can also be reduced by incorporating rigid structural elements such as double or triple bonds, or small rings like cyclopropane.

The design of these analogues often involves multi-step synthetic sequences and can provide valuable insights into the bioactive conformation if the molecule has biological applications. nih.govresearchgate.net

Theoretical and Computational Investigations of 6 Methoxy 3 Pyridinebutanal

Quantum Chemical Calculations for 6-Methoxy-3-pyridinebutanal

Quantum chemical calculations have become an indispensable tool in modern chemistry, providing deep insights into the properties and reactivity of molecules. For a molecule like this compound, these methods can elucidate its electronic structure, conformational preferences, and spectroscopic signatures. Density Functional Theory (DFT) is a commonly employed method for such investigations due to its balance of accuracy and computational cost. ias.ac.in

Electronic Structure and Molecular Orbitals of this compound

The electronic structure of this compound is governed by the interplay of its constituent functional groups: the electron-donating methoxy (B1213986) group, the electron-withdrawing pyridine (B92270) ring, and the butanal side chain. The methoxy group, through resonance, increases the electron density on the pyridine ring, while the electronegative nitrogen atom in the pyridine ring withdraws electron density. doaj.org The butanal side chain, with its carbonyl group, also acts as an electron-withdrawing group.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atom of the methoxy group. The LUMO, on the other hand, would likely be centered on the pyridine ring and the carbonyl group of the butanal side chain. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity. nih.gov

Table 1: Hypothetical Electronic Properties of this compound (Calculated using DFT at the B3LYP/6-31G(d) level)

PropertyExpected Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D

Note: These are hypothetical values based on typical DFT calculations for similar aromatic aldehydes and ethers.

Conformational Analysis of this compound

The flexibility of the butanal side chain in this compound gives rise to several possible conformations. Rotation around the single bonds connecting the pyridine ring to the side chain and within the butanal chain itself will lead to different spatial arrangements of the atoms, known as conformers. These conformers will have different energies, and the molecule will predominantly exist in its lowest energy conformations.

Conformational analysis using computational methods can predict the relative stabilities of these conformers and the energy barriers for interconversion between them. The stability of each conformer is determined by a combination of steric hindrance and electronic interactions. For instance, conformations where the bulky groups are far from each other are generally more stable. semanticscholar.orgmdpi.com In the case of this compound, the orientation of the butanal chain with respect to the pyridine ring will be a key determinant of conformational preference.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (C2-C3-Cα-Cβ)Relative Energy (kcal/mol)
Anti180°0.0
Gauche (+)+60°1.2
Gauche (-)-60°1.2
Eclipsed5.0

Note: These are illustrative values for the rotation around a key bond in the butanal side chain, based on general principles of conformational analysis.

Spectroscopic Property Prediction for this compound

Quantum chemical calculations are highly effective in predicting various spectroscopic properties, which can aid in the identification and characterization of molecules.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method. uctm.edu The predicted ¹H and ¹³C NMR spectra would show characteristic signals for the protons and carbons in the pyridine ring, the methoxy group, and the butanal side chain. The chemical shifts would be influenced by the electronic environment of each nucleus.

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different modes of vibration of the molecule. DFT calculations can predict these frequencies, which can be compared with experimental data to confirm the structure of the molecule. researchgate.net For this compound, characteristic peaks would be expected for the C=O stretch of the aldehyde, the C-O stretch of the methoxy group, and the aromatic C-H and C=C/C=N stretches of the pyridine ring.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModeExpected Frequency (cm⁻¹)
C=O Stretch (Aldehyde)~1725
Aromatic C=C/C=N Stretch~1600, ~1480
C-O Stretch (Methoxy)~1250
Aldehyde C-H Stretch~2820, ~2720

Note: These are typical frequency ranges for the specified functional groups and are for illustrative purposes.

Reaction Mechanism Elucidation for this compound Transformations

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, including those involving this compound. The butanal side chain can undergo typical aldehyde reactions such as nucleophilic addition and oxidation. researchgate.netresearchgate.net The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, although the presence of the electron-donating methoxy group can modulate this reactivity. pharmaguideline.com

Transition State Analysis for this compound Reactions

For any chemical reaction, the reactants must pass through a high-energy state known as the transition state before forming products. Computational methods can be used to locate the geometry of the transition state and calculate its energy. rsc.orgnih.gov This information is crucial for understanding the reaction pathway and predicting the rate of the reaction. For example, in the oxidation of the aldehyde group of this compound to a carboxylic acid, the transition state would involve the interaction of the aldehyde with the oxidizing agent.

Energy Profiles and Reaction Kinetics of this compound Chemistry

By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur during a reaction. The height of the energy barrier from the reactants to the transition state is the activation energy, which is a key factor in determining the reaction rate. rsc.org Computational studies can thus predict the feasibility and kinetics of various potential reactions of this compound, guiding experimental efforts in synthesis and modification.

Molecular Dynamics Simulations Involving this compound

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational landscape, interactions with solvent molecules, and potential binding modes with biological macromolecules. These simulations are predicated on solving Newton's equations of motion for a system of atoms, where the forces are derived from a molecular mechanics force field.

A typical MD simulation of this compound would involve solvating a single molecule in a periodic box of water molecules. The system is then subjected to energy minimization to remove any unfavorable contacts. Subsequently, the system is gradually heated to a target temperature and equilibrated under constant pressure and temperature (NPT ensemble) to mimic physiological conditions. The production phase of the simulation, often spanning several hundred nanoseconds, generates trajectories that are then analyzed to understand the molecule's behavior.

Key findings from such simulations would focus on the conformational flexibility of the butanal side chain relative to the pyridine ring. The dihedral angles defining the orientation of the side chain would be monitored to identify the most stable conformers and the energy barriers for transition between them. The radial distribution function of water molecules around the methoxy and carbonyl groups would reveal the extent and nature of solvation.

Table 1: Representative Dihedral Angle Analysis from a Hypothetical MD Simulation of this compound

Dihedral Angle (Atoms)Predominant Angle (degrees)Occupancy (%)Description
C2-C3-C7-C8178.565Indicates a largely extended conformation of the butanal chain relative to the pyridine ring.
C2-C3-C7-C8-65.225A gauche conformation, suggesting some flexibility and folding of the side chain.
C5-C6-O-CH3179.190The methoxy group is predominantly coplanar with the pyridine ring.

This data is illustrative and based on typical results for similar small molecules.

Cheminformatics Studies on this compound Analogues

Cheminformatics utilizes computational methods to analyze and predict the properties of chemical compounds. By studying analogues of this compound, it is possible to build quantitative structure-activity relationship (QSAR) models. These models can correlate structural features with physicochemical properties or biological activities, thereby guiding the design of new compounds with desired characteristics.

A cheminformatics study on a library of analogues, where the methoxy group, the position of the butanal chain, or the chain itself are modified, would begin with the calculation of a wide range of molecular descriptors. These descriptors can be constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies).

Statistical methods such as multiple linear regression or machine learning algorithms are then employed to build a model that links these descriptors to a property of interest, for instance, receptor binding affinity or metabolic stability. The predictive power of the resulting model is then validated using an external set of compounds not used in the model training.

Table 2: Hypothetical Cheminformatics Data for a Set of this compound Analogues

AnalogueModificationLogP (Calculated)Predicted Activity (IC50, µM)
This compound -1.8510.5
Analogue 16-Ethoxy-3-pyridinebutanal2.258.2
Analogue 26-Methoxy-3-pyridinepropanal1.5015.1
Analogue 35-Methoxy-3-pyridinebutanal1.8025.3
Analogue 46-Chloro-3-pyridinebutanal2.105.7

This data is for illustrative purposes to demonstrate the output of a cheminformatics study.

In Silico Screening for Novel Reactivity of this compound

In silico screening methods can be used to predict the potential reactivity of a molecule, identifying possible metabolic pathways or novel chemical transformations. For this compound, this can involve the use of reaction prediction software or docking studies against a panel of enzymes.

Reaction prediction tools utilize databases of known chemical reactions and algorithms to identify potential transformations the molecule could undergo. For instance, the aldehyde group of this compound would be flagged as susceptible to oxidation to a carboxylic acid or reduction to an alcohol. The pyridine ring's nitrogen could be predicted to be a site for N-oxidation.

Furthermore, docking the molecule into the active sites of various metabolizing enzymes, such as cytochrome P450s, can provide insights into its potential metabolic fate. The binding poses and calculated binding affinities can suggest which enzymatic reactions are most likely to occur. For example, a high-affinity pose with the aldehyde group positioned near the heme iron of a CYP enzyme would strongly suggest oxidation as a primary metabolic route.

Table 3: Predicted Reactivity Sites and Products for this compound from a Hypothetical In Silico Screening

Reactive SitePredicted Reaction TypePotential Product
Aldehyde CarbonylOxidation4-(6-methoxypyridin-3-yl)butanoic acid
Aldehyde CarbonylReduction4-(6-methoxypyridin-3-yl)butan-1-ol
Pyridine NitrogenN-oxidation6-methoxy-1-oxido-3-pyridinebutanal
Methoxy GroupO-demethylation6-hydroxy-3-pyridinebutanal

This table represents a theoretical output from reactivity prediction software.

Advanced Analytical Methodologies for Research on 6 Methoxy 3 Pyridinebutanal

Chromatographic Techniques for Separation and Purification of 6-Methoxy-3-pyridinebutanal in Research Samples

Chromatographic methods are fundamental in the isolation and purification of this compound from complex mixtures, such as synthetic reaction products or biological matrices. The choice of technique is dictated by the physicochemical properties of the analyte and the sample matrix.

Gas Chromatography (GC) Applications for this compound

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC can be effectively utilized for both qualitative and quantitative analysis, often in hyphenation with a mass spectrometer (GC-MS) for enhanced identification capabilities. The inherent volatility of the butanal side chain and the general stability of the methoxypyridine ring make it amenable to GC analysis.

In a typical GC method, a capillary column with a non-polar or medium-polarity stationary phase, such as those based on polydimethylsiloxane (B3030410) or polyethylene (B3416737) glycol, would be suitable for the separation of this compound. The selection of the stationary phase is critical to achieve optimal resolution from potential impurities or byproducts. Temperature programming is often employed to ensure efficient elution and good peak shape. The analysis of regioisomeric methoxy (B1213986) methyl phenylacetones by GC has demonstrated the successful separation of structurally similar compounds, suggesting that GC would be effective for resolving isomers related to this compound.

Key parameters in a GC method for this compound would include the injector temperature, oven temperature program, carrier gas flow rate, and detector settings. A flame ionization detector (FID) can be used for quantification due to its high sensitivity towards organic compounds, while a mass spectrometer provides structural information for definitive identification.

Table 1: Illustrative GC-MS Parameters for this compound Analysis

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
Carrier Gas Helium, constant flow 1.0 mL/min
Injector Temperature 250 °C
Oven Program 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min
MS Ion Source Electron Ionization (EI), 70 eV
MS Quadrupole Temp 150 °C
Scan Range m/z 40-550

High-Performance Liquid Chromatography (HPLC) for this compound

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and purification of a broad range of compounds, including those that are non-volatile or thermally labile. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.

In RP-HPLC, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The polarity of this compound, influenced by the pyridine (B92270) ring and the methoxy and butanal groups, allows for good retention and separation on a C18 column. A validated RP-HPLC method for a related methoxy-pyridinyl derivative utilized an octadecyl column with an acetonitrile and phosphate (B84403) buffer mobile phase, indicating a similar approach would be suitable for this compound. ptfarm.pl

Method development in HPLC involves optimizing the mobile phase composition (including pH and additives), flow rate, and column temperature to achieve the desired separation. UV detection is commonly employed for quantitative analysis, with the detection wavelength selected based on the UV absorbance spectrum of this compound. A simple, rapid, and selective HPLC-UV method was developed for the determination of various antihypertensive drug substances, demonstrating the utility of this technique for quantitative analysis of complex mixtures. nih.gov

Table 2: Representative HPLC-UV Conditions for this compound Purity Assessment

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (gradient elution may be required)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength ~270 nm (based on methoxypyridine chromophore)
Injection Volume 10 µL

Supercritical Fluid Chromatography (SFC) for this compound

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC combines the advantages of both gas and liquid chromatography, offering high efficiency, fast separations, and reduced environmental impact due to lower organic solvent consumption.

For the analysis of this compound, SFC can be a valuable alternative to HPLC, particularly for preparative separations due to the ease of removing the supercritical CO2 mobile phase. The polarity of the compound can be modulated by adding a polar co-solvent (modifier), such as methanol, to the CO2 mobile phase. The unique selectivity of SFC can also provide different elution orders compared to RP-HPLC, which can be advantageous for resolving complex mixtures.

Modern SFC, often referred to as Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC), utilizes columns with sub-2 µm particles to achieve very high-speed and high-resolution separations. The hyphenation of SFC with mass spectrometry (SFC-MS) provides a powerful tool for the analysis of complex samples, offering both separation and structural identification. lcms.cz

Spectroscopic Methods for Structural Elucidation and Purity Assessment in Research Contexts

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound, as well as for assessing its purity.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum of this compound would show distinct signals for the aromatic protons on the pyridine ring, the methoxy group protons, and the protons of the butanal side chain. The chemical shifts of the pyridine protons are influenced by the electron-donating methoxy group and the electron-withdrawing butanal substituent.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum would show characteristic signals for the carbons of the pyridine ring, the methoxy carbon, and the carbons of the butanal side chain, including the carbonyl carbon. The chemical shift of the methoxy carbon is typically around 55-60 ppm.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the complete structure. COSY reveals proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows correlations between protons and carbons over two to three bonds, which is essential for connecting the butanal side chain to the pyridine ring. The structural elucidation of various pyridine alkaloids has been successfully achieved using these advanced NMR methods. nih.govresearchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine-H2 ~8.1~148
Pyridine-H4 ~7.2~125
Pyridine-H5 ~6.7~110
-OCH₃ ~3.9~55
-CH₂- (alpha to ring) ~2.8~30
-CH₂- (beta to ring) ~1.8~25
-CH₂- (gamma to ring) ~2.5~45
-CHO ~9.7~202

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques for this compound and its Reaction Products

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

When coupled with a chromatographic inlet like GC or HPLC, MS becomes a powerful tool for the analysis of complex mixtures, allowing for the separation and identification of individual components. For this compound, Electron Ionization (EI) is a common ionization technique used in GC-MS, which typically produces a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification. Key fragmentations would likely involve the butanal side chain, such as the loss of CHO or C₃H₇, and fragmentation of the pyridine ring.

Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that typically produces a protonated molecule [M+H]⁺, allowing for the determination of the molecular weight with minimal fragmentation. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing valuable structural information. The analysis of sesquiterpene pyridine alkaloids by ESI-MS/MS has shown characteristic fragmentation patterns that are useful for structural elucidation. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition.

Table 4: Expected Mass Spectrometric Data for this compound

TechniqueExpected Ionm/z (nominal)Information Provided
EI-MS [M]⁺179Molecular Weight
[M-CHO]⁺150Loss of formyl radical
[M-C₃H₇]⁺136Cleavage of butanal side chain
ESI-MS [M+H]⁺180Molecular Weight Confirmation
HRMS (ESI) [M+H]⁺180.1025Elemental Composition (C₁₀H₁₄NO₂)

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to investigate the vibrational modes of molecules. The resulting spectra provide a molecular fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure.

Theoretical Vibrational Modes: The vibrational spectrum of this compound is expected to be rich and complex, with contributions from the pyridine ring, the methoxy group, and the butanal side chain. The analysis of these spectra can be aided by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies and intensities. researchgate.net

Characteristic Vibrational Frequencies: Based on studies of related methoxy-substituted pyridines and aromatic aldehydes, the following characteristic vibrational bands can be anticipated for this compound:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
Pyridine RingC-H stretching3100-3000IR, Raman
C=C and C=N stretching1600-1400IR, Raman
Ring breathing~1000Raman
Methoxy GroupC-H stretching (asymmetric)~2950IR, Raman
C-H stretching (symmetric)~2850IR, Raman
O-CH₃ stretching1250-1200IR
Butanal ChainC=O stretching (aldehyde)1740-1720IR
C-H stretching (aldehyde)2830-2695 (often two bands)IR
CH₂ bending (scissoring)~1465IR
CH₂ bending (rocking)~720IR

This table is generated based on typical vibrational frequencies for the respective functional groups and may vary for the specific molecule of this compound.

The presence of the methoxy group introduces specific vibrational modes, primarily the C-H stretching and O-CH₃ stretching bands. researchgate.net The butanal side chain is characterized by the strong C=O stretching absorption in the IR spectrum. The combination of these spectral features provides a unique signature for the identification and structural confirmation of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in this compound

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. For aromatic compounds like this compound, the primary electronic transitions observed are π → π* and n → π* transitions.

Expected Electronic Transitions: The pyridine ring in this compound is the principal chromophore. The methoxy group, acting as an auxochrome, can influence the position and intensity of the absorption bands.

Transition Wavelength Range (nm) Description
π → π~200-280These are typically high-energy transitions occurring within the aromatic system. The methoxy substituent may cause a bathochromic (red) shift.
n → π~270-350This transition involves the non-bonding electrons on the nitrogen atom of the pyridine ring. It is generally of lower intensity compared to the π → π* transitions.

This table provides an estimated range for the electronic transitions based on general principles of UV-Vis spectroscopy for substituted pyridines.

The solvent used for analysis can significantly impact the UV-Vis spectrum. Polar solvents may cause shifts in the absorption maxima due to interactions with the solute molecule. The aldehyde group in the butanal chain can also contribute to the electronic transitions, although its effect is generally less pronounced than that of the aromatic ring.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method can provide detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of this compound.

Crystallographic Analysis: To perform X-ray crystallography, a single crystal of high quality is required. The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the molecular structure can be determined. nih.gov

While a crystal structure for this compound itself is not publicly available, studies on related compounds, such as derivatives of 6-methoxypyridine, can provide insights into the potential solid-state packing and intermolecular interactions. georgiasouthern.edu For instance, π-π stacking interactions between the pyridine rings of adjacent molecules and hydrogen bonding involving the nitrogen atom or other functional groups could be anticipated.

Hyphenated Techniques for In Situ Monitoring of this compound Reactions

Hyphenated techniques combine a separation method with a spectroscopic detection method, offering powerful tools for the real-time monitoring of chemical reactions. ajrconline.org For reactions involving this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) would be particularly valuable.

Applications in Reaction Monitoring:

LC-MS: This technique can be used to follow the progress of a reaction in the liquid phase. It allows for the separation of reactants, intermediates, and products, followed by their identification and quantification based on their mass-to-charge ratio.

GC-MS: For volatile derivatives or reaction products of this compound, GC-MS provides excellent separation and structural information.

These hyphenated methods enable researchers to gain a deeper understanding of reaction kinetics, mechanisms, and the formation of byproducts, which is essential for process optimization and control.

Development of Novel Detection and Quantification Assays for this compound in Research Matrixes

The development of sensitive and selective assays for the detection and quantification of this compound is critical for its study in various research contexts. Such assays are essential for determining its concentration in complex mixtures, such as reaction media or biological samples.

Potential Assay Methodologies:

High-Performance Liquid Chromatography (HPLC) with UV Detection: An HPLC method coupled with a UV detector set to the λmax of this compound would be a straightforward approach for its quantification. The method would need to be validated for linearity, accuracy, and precision.

Mass Spectrometry-based Assays: As mentioned, LC-MS and GC-MS offer high selectivity and sensitivity. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes can be employed for trace-level quantification.

Spectrofluorimetric Methods: If this compound or a derivative exhibits fluorescence, a spectrofluorimetric assay could be developed, potentially offering higher sensitivity than absorption-based methods.

The choice of the most appropriate assay will depend on the specific research matrix, the required sensitivity, and the available instrumentation. The development of such assays is a crucial step in advancing the research on this compound.

Lack of Publicly Available Research Hinders Comprehensive Analysis of this compound

An extensive review of scientific literature and chemical databases reveals a significant gap in publicly available information regarding the chemical compound “this compound.” Despite its well-defined structure, there is a notable absence of research detailing its synthesis, properties, or potential applications in the fields of organic synthesis, materials science, and supramolecular chemistry. Consequently, a detailed article on its functional roles, as requested, cannot be generated at this time.

The specified outline for the article included sections on its use as a precursor for complex heterocyclic systems, an intermediate for specialty chemicals, a monomer for polymer synthesis, a ligand in coordination chemistry, and its role in supramolecular self-assembly. However, searches for "this compound" in these contexts did not yield any specific studies or data.

While information is available for structurally related compounds, such as 6-methoxy-3-pyridinecarboxaldehyde, this does not provide a scientifically valid basis for discussing the specific properties and applications of this compound. Any attempt to extrapolate such information would be speculative and would not meet the standards of scientific accuracy.

Therefore, until research on this compound is conducted and published in peer-reviewed literature, a comprehensive and factual article on its potential applications and functional roles in the chemical sciences cannot be compiled.

Potential Applications and Functional Roles of 6 Methoxy 3 Pyridinebutanal in Chemical Sciences

Potential Roles in Agrochemical or Industrial Chemical Development

While direct research on 6-Methoxy-3-pyridinebutanal in agrochemical applications is not extensively documented, the well-established importance of the methoxy-pyridine core in this industry provides a strong basis for its potential utility. Pyridine-based compounds are integral to the development of a wide range of pesticides, including fungicides, herbicides, and insecticides. researchgate.net The presence of a methoxy (B1213986) group can be particularly advantageous, as it has been shown to enhance the solubility and metabolic stability of active ingredients. atomfair.comcymitquimica.com

The structural relative, 6-Methoxy-3-pyridinylamine, is noted for its use in agrochemical development. atomfair.com This suggests that the 6-methoxy-pyridine skeleton is a valuable pharmacophore in the design of new crop protection agents. Methoxy-substituted pyridine (B92270) derivatives are key intermediates in the synthesis of complex agrochemicals. atomfair.com For instance, the selectivity and efficacy of certain herbicides are attributed to the presence of a methoxy-pyridine substructure. nih.gov

Given this context, this compound could serve as a valuable intermediate in the synthesis of novel agrochemicals. The butanal functional group offers a reactive site for further chemical modifications, allowing for the construction of more complex molecules with potential herbicidal, fungicidal, or insecticidal properties. The aldehyde group can participate in various chemical reactions, including reductive amination, oxidation to a carboxylic acid, and Wittig-type reactions, providing a versatile handle for creating a library of new potential agrochemical candidates.

The table below summarizes the established roles of related methoxy-pyridine compounds in agrochemical development, from which the potential of this compound can be inferred.

Compound/ScaffoldRole in AgrochemicalsResearch Finding
Methoxy-Pyridine DerivativesKey structural motifUsed in the synthesis of high-efficacy, low-toxicity agrochemicals. agropages.com The methoxy group can improve metabolic stability. atomfair.com
6-Methoxy-3-pyridinylamineIntermediateUtilized in the development of new agrochemicals. atomfair.com
2-methoxy-4-(trifluoromethyl)pyridineSubstructure in HerbicidesA key component of the herbicide pyroxsulam, contributing to its high herbicidal activity. nih.gov

This compound in Chemo-Sensors and Probes

The development of chemical sensors and probes for the detection of specific analytes is a rapidly growing field of research. Pyridine derivatives are frequently employed in the design of fluorescent chemo-sensors due to their unique electronic and photophysical properties. mdpi.com The nitrogen atom in the pyridine ring can act as a binding site for metal ions and other analytes, leading to a detectable change in the sensor's fluorescence.

Research has demonstrated the successful synthesis of pyridine derivative-based chemosensors for the detection of various substances, including formaldehyde. researchgate.netsemanticscholar.org In one study, a pyridine-based sensor exhibited a significant fluorescence enhancement and a visible color change upon interaction with formaldehyde. researchgate.net This indicates that the pyridine scaffold can be effectively functionalized to create sensitive and selective detection systems.

This compound possesses the core pyridine structure necessary for sensor development. The aldehyde functional group is particularly useful in this context, as it can be readily modified to introduce a fluorophore or a specific recognition moiety for a target analyte. For example, the aldehyde could be reacted with an amine-containing fluorescent dye to create a Schiff base, a common linkage in fluorescent probes.

The potential of this compound as a chemo-sensor is rooted in the established capabilities of similar pyridine-based molecules. The table below highlights relevant research findings in this area.

Sensor BaseAnalyte DetectedPrinciple of Detection
Pyridine DerivativeFormaldehydeFluorescence enhancement and color change upon binding. researchgate.netsemanticscholar.org
Pyridine DerivativeToxic Metal Ions (Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺)Differential fluorescent responses upon complexation with metal ions. mdpi.com
3,3'-(4-(2-amino-4,5-dimethoxyphenyl)pyridine-2,6-diyl)dianilineFormaldehydeA blue-shift in fluorescence emission from 526 nm to 480 nm. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 6-Methoxy-3-pyridinebutanal, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or aldehyde functionalization. For example, analogous compounds like 3-methoxy-4-(2-propyne-1-yloxy)-phenyl-2-butanone were synthesized using potassium carbonate as a base and propargyl bromide, with yields monitored via NMR (δ4.7 and δ2.4 peaks) and FT-IR (alkyne stretch at 2,125 cm⁻¹) . For this compound, analogous protocols may involve protecting group strategies for the methoxy and aldehyde moieties, followed by purification via column chromatography.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and aldehyde functionality. Mass spectrometry (MS) confirms molecular weight, while FT-IR identifies functional groups (e.g., aldehyde C=O stretch near 1,710 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection (>97.0% purity thresholds, as seen in related pyridinecarbaldehydes) ensures purity .

Q. How do structural analogs of this compound differ in reactivity, and what implications does this have for experimental design?

  • Methodological Answer : Analogs like (6-Methoxypyridin-3-yl)methanamine and 6-Methoxy-3-pyridinecarbaldehyde highlight the impact of substituents. For instance, replacing the aldehyde with an amine group (as in CAS 262295-96-5) alters nucleophilicity, requiring adjusted reaction conditions (e.g., pH-sensitive steps). Comparative studies using TLC or HPLC can track such variations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported purity data for this compound derivatives?

  • Methodological Answer : Discrepancies in purity (e.g., >97.0% vs. lower values) may arise from differences in analytical methods. Cross-validation using orthogonal techniques—such as LC-MS for trace impurities or differential scanning calorimetry (DSC) for crystallinity—is recommended. For example, Kanto Reagents’ pyridinecarbaldehyde specifications rely on high-performance liquid chromatography (HLC), which may need supplementation with NMR quantification for labile compounds .

Q. What strategies are effective for optimizing the yield of this compound in multi-step syntheses, particularly when dealing with competing side reactions?

  • Methodological Answer : Kinetic control via temperature modulation (e.g., maintaining <0°C during aldehyde formation) and solvent selection (polar aprotic solvents like DMF for stability) can suppress side reactions. Monitoring intermediates with real-time FT-IR or GC-MS helps identify bottlenecks. For example, propargyl bromide reactions with pyridine derivatives achieved quantitative yields under rigorously anhydrous conditions .

Q. How do electronic and steric effects of substituents on the pyridine ring influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The methoxy group at position 6 acts as an electron-donating group, enhancing ring electron density and facilitating electrophilic substitutions. Steric hindrance at position 3 (butanal chain) may require catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura couplings. Computational modeling (DFT studies) can predict reactive sites, while experimental validation via X-ray crystallography or NOESY NMR clarifies spatial interactions .

Q. What are the challenges in characterizing degradation products of this compound under varying storage conditions, and how can they be mitigated?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) combined with LC-MS/MS identify degradation pathways (e.g., oxidation of the aldehyde to carboxylic acid). Protective measures include storage under nitrogen and stabilization with antioxidants like BHT. For related compounds, such as (6-Methoxypyridin-3-yl)methanamine, degradation kinetics were modeled using Arrhenius equations .

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